molecular formula C11H7NOS2 B2709342 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile CAS No. 339098-98-5

2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile

Cat. No.: B2709342
CAS No.: 339098-98-5
M. Wt: 233.3
InChI Key: ACXFNDXOHKVXSS-UHFFFAOYSA-N
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Description

2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile is an organic compound with the molecular formula C11H7NOS2 and a molecular weight of 233.31 g/mol . This compound is characterized by the presence of two thiophene rings and a nitrile group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile typically involves the reaction of 2-thiophenecarbonyl chloride with 2-thiophenemethanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with sodium cyanide to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium cyanide, alkyl halides.

Major Products Formed:

Scientific Research Applications

2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile has found applications in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile is unique due to the presence of two thiophene rings and a nitrile group, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NOS2/c12-6-5-8-3-4-10(15-8)11(13)9-2-1-7-14-9/h1-4,7H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXFNDXOHKVXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC=C(S2)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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